molecular formula C16H24OS B14614038 S-Octyl phenylethanethioate CAS No. 56986-78-8

S-Octyl phenylethanethioate

Cat. No.: B14614038
CAS No.: 56986-78-8
M. Wt: 264.4 g/mol
InChI Key: YZYDLWLTQQXTSY-UHFFFAOYSA-N
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Description

S-Octyl phenylethanethioate (CAS 56986-78-8) is a chemical compound with the molecular formula C16H24OS and a molecular weight of 264.426 g/mol . This organosulfur compound is characterized by a phenylethanethioate group linked to an octyl chain via a sulfur atom, contributing to its potential hydrophobic properties and making it a candidate for various research applications . Researchers utilize this compound in laboratory settings for non-clinical investigations, including basic chemical research, the development of analytical methods, and the synthesis of more complex chemical entities . Its structure suggests potential use as an intermediate in organic synthesis or in the study of flavor and fragrance compounds, given the relevance of similar esters in these fields . This product is strictly labeled For Research Use Only (RUO) . This designation means it is intended solely for use in laboratory research and is exempt from the regulatory oversight applicable to in vitro diagnostic (IVD) medical devices or pharmaceuticals . It is not intended for use in diagnostic procedures, patient management, or any human or veterinary clinical applications , and it is absolutely not for personal use . Researchers handling this compound should adhere to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56986-78-8

Molecular Formula

C16H24OS

Molecular Weight

264.4 g/mol

IUPAC Name

S-octyl 2-phenylethanethioate

InChI

InChI=1S/C16H24OS/c1-2-3-4-5-6-10-13-18-16(17)14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3

InChI Key

YZYDLWLTQQXTSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC(=O)CC1=CC=CC=C1

Origin of Product

United States

Mechanistic Investigations of Thioester Reactions and Reactivity

Nucleophilic Attack at the Carbonyl Carbon of Thioesters

The carbonyl carbon of a thioester is highly electrophilic and serves as the primary site for nucleophilic attack. This reactivity stems from the electronic properties of the thioester bond. Unlike oxygen esters, which are stabilized by significant resonance delocalization of the oxygen lone pair into the carbonyl π-system, the corresponding resonance stabilization in thioesters is less effective. This is due to the poorer overlap between the carbon 2p orbital and the larger sulfur 3p orbital. gonzaga.edustackexchange.comechemi.com Consequently, the resonance structure that places a positive charge on the carbonyl carbon makes a more significant contribution, rendering the carbon more susceptible to attack by nucleophiles. gonzaga.edustackexchange.comechemi.com

The reaction mechanism for nucleophilic attack on a thioester, such as S-Octyl phenylethanethioate, typically proceeds through the formation of a tetrahedral intermediate. gonzaga.edu The incoming nucleophile adds to the carbonyl carbon, breaking the C=O π bond and forming a transient species with a tetrahedral geometry and a negative charge on the oxygen atom. masterorganicchemistry.commsu.edu This intermediate is a key feature in the reactions of thioesters.

Thiol-Thioester Exchange Kinetics and Equilibria

A characteristic reaction of thioesters is the thiol-thioester exchange, a process where an external thiol displaces the thiol group of the thioester. This reaction is reversible and proceeds through a nucleophilic attack of a thiolate anion on the thioester's carbonyl carbon. rhhz.net The reaction is central to dynamic covalent chemistry and has been implicated in prebiotic chemical evolution scenarios. rsc.orgresearchgate.net

The position of the equilibrium is determined by the relative pKa values of the participating thiols. Generally, the acyl group favors residing on the thiol with the higher pKa. rsc.org The exchange reaction is a dynamic process, and understanding its kinetics is crucial for applications in materials science and for elucidating its role in biological systems. rsc.orgrsc.org

The rate of thiol-thioester exchange is highly dependent on the pH of the medium and the acid dissociation constant (pKa) of the attacking thiol. The reaction proceeds through the nucleophilic attack of the thiolate anion (RS⁻), not the neutral thiol (RSH). researchgate.netnih.gov Therefore, the concentration of the reactive thiolate species is directly governed by the pH and the thiol's pKa, as described by the Henderson-Hasselbalch equation. maastrichtuniversity.nl

An increase in pH leads to a higher concentration of the thiolate anion, which generally accelerates the rate of exchange. researchgate.netresearchgate.net However, the relationship is not always straightforward, as the pKa also influences the intrinsic nucleophilicity of the thiolate. maastrichtuniversity.nl For the exchange to be efficient, the pH of the solution is typically maintained near or above the pKa of the incoming thiol to ensure a sufficient concentration of the nucleophilic thiolate. researchgate.net Mechanistic studies have shown that the exchange reactions are often rate-limited by the thiol-thioester exchange step itself, particularly at acidic pH where the concentration of the thiolate species is low. nih.gov

In aqueous environments, thioester reactivity is marked by a competition between the desired thiol-thioester exchange and the often-undesirable hydrolysis reaction. researchgate.netnih.gov Hydrolysis of the thioester linkage leads to the formation of a carboxylic acid and a thiol, representing a loss of the activated acyl group. libretexts.org

Kinetic studies on model alkyl and aryl thioalkanoates have demonstrated that under many conditions, the rate of thiol-thioester exchange can significantly exceed the rate of hydrolysis. researchgate.netnih.govharvard.edu For instance, for S-methyl thioacetate at pH 7, the half-life for hydrolysis is approximately 155 days, whereas the half-life for exchange with 1 mM of a thiol can be around 38 hours. researchgate.netnih.gov This indicates that constructive reactions like thiol-thioester exchange can effectively compete with hydrolysis. researchgate.netnih.gov The rate of hydrolysis itself is pH-dependent, with contributions from acid-mediated, base-mediated, and pH-independent pathways. nih.govharvard.edu Base-mediated hydrolysis is typically the dominant pathway at neutral and higher pH. harvard.edu

Table 1: Kinetic Data for Hydrolysis and Thiol-Thioester Exchange of a Model Alkyl Thioester (S-Methyl Thioacetate)

ParameterValueConditions
Hydrolysis Rate Constants
Acid-mediated (k_a)1.5 x 10⁻⁵ M⁻¹s⁻¹23°C
Base-mediated (k_b)1.6 x 10⁻¹ M⁻¹s⁻¹23°C
pH-independent (k_w)3.6 x 10⁻⁸ s⁻¹23°C
Hydrolysis Half-life155 dayspH 7, 23°C
Thiol-Thioester Exchange
Second-order rate constant (k_ex)1.7 M⁻¹s⁻¹vs. 2-sulfonatoethanethiolate
Exchange Half-life38 hourspH 7, 23°C, 1 mM thiol

This data is for a model compound and is illustrative of the relative rates. Data adapted from Whitesides et al. researchgate.netnih.gov

Mechanisms of Acyl Group Transfer from Thioesters

Thioesters are proficient acyl group donors, a function critical to their roles in biochemistry, such as in the form of acetyl-CoA. libretexts.org The transfer of an acyl group from a thioester to a nucleophile is a fundamental reaction that proceeds via a well-defined mechanistic pathway.

Thioesters are considered high-energy compounds with a significant acyl group transfer potential. gonzaga.edu The standard free energy of hydrolysis for a thioester is more negative than that of a typical oxygen ester, indicating that the acyl transfer is thermodynamically favorable. gonzaga.eduechemi.com This enhanced reactivity makes them excellent acylating agents, capable of transferring an acyl group to a variety of nucleophiles including water, amines, and other thiols. gonzaga.eduorganic-chemistry.org In biological systems, enzymes facilitate these acyl transfer reactions, often involving the formation of a covalent intermediate with the enzyme before the acyl group is transferred to the final acceptor. libretexts.orglibretexts.org The chemoselectivity of thioesters allows them to react with soft nucleophiles like thiols and amines while remaining relatively stable in aqueous media at neutral pH. researchgate.netnih.gov

The acyl transfer from thioesters to nucleophiles generally occurs through a stepwise mechanism involving an anionic tetrahedral intermediate. gonzaga.edu

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the thioester. This addition step leads to the formation of a short-lived, high-energy tetrahedral intermediate, where the former carbonyl oxygen bears a negative charge. ucsb.edu

Collapse of the Intermediate: This anionic intermediate then collapses. The reformation of the carbonyl C=O double bond is accompanied by the cleavage of a carbon-substituent bond. In the case of acyl transfer, the C-S bond is broken, and the thiolate acts as the leaving group.

Reactions at the α-Carbon of Thioesters

The carbon atom adjacent to the thioester carbonyl group, known as the α-carbon, possesses heightened acidity. This characteristic is fundamental to its participation in carbon-carbon bond-forming reactions, which are pivotal in synthetic chemistry.

Base-Catalyzed Enolization and Subsequent Carbonyl Addition

Thioesters can undergo base-catalyzed enolization, a process where a proton is abstracted from the α-carbon to form a resonance-stabilized enolate. gonzaga.edu This enolate is a potent nucleophile. For a compound like this compound, which has protons on its α-carbon (the carbon of the ethyl group attached to the carbonyl), a base can facilitate the formation of a thioester enolate.

Once formed, this nucleophilic enolate can attack an electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone. gonzaga.edu This carbonyl addition step results in the formation of a new carbon-carbon bond and a tetrahedral intermediate, which upon protonation yields a β-hydroxy thioester.

StepDescriptionIntermediate/Product
1. Deprotonation A base removes a proton from the α-carbon of the thioester.Thioester Enolate
2. Nucleophilic Attack The enolate attacks the carbonyl carbon of an electrophile (e.g., an aldehyde).Tetrahedral Alkoxide Intermediate
3. Protonation The alkoxide intermediate is protonated by a protic source (e.g., water).β-Hydroxy Thioester

This sequence represents a fundamental strategy for constructing more complex molecular frameworks from simpler thioester precursors.

Aldol (B89426) Addition Reactions of Thioesters

The Aldol addition is a powerful reaction that forms a carbon-carbon bond by adding the enolate of one carbonyl compound to the carbonyl group of another. wikipedia.orgorganic-chemistry.org Thioesters, including this compound, can serve as the nucleophilic partner in Aldol-type reactions. libretexts.org After deprotonation by a suitable base to form the corresponding enolate, the thioester nucleophile can add to an aldehyde or ketone electrophile. libretexts.orgmasterorganicchemistry.com

This process is a cornerstone of organic synthesis, enabling the construction of β-hydroxy carbonyl compounds. wikipedia.org In a biological context, the Aldol addition of the thioester acetyl-CoA to the ketone oxaloacetate is a critical step in the citric acid cycle. libretexts.org For synthetic applications involving this compound, the reaction would proceed by forming its enolate, which then attacks an aldehyde or ketone, leading to a β-hydroxy phenylethanethioate derivative after workup.

FeatureDescription
Reaction Type Aldol Addition wikipedia.org
Thioester Role Nucleophile (as its enolate) libretexts.org
Electrophile Aldehyde or Ketone masterorganicchemistry.com
Key Bond Formed Carbon-Carbon (C-C)
Product β-Hydroxy Thioester

Specific Reaction Mechanisms Involving Thioesters

Beyond general α-carbon reactivity, thioesters are substrates for several named reactions and important transformations that highlight their synthetic utility.

Fukuyama Coupling Reactions

The Fukuyama coupling is a palladium-catalyzed cross-coupling reaction that forms a ketone from a thioester and an organozinc halide. wikipedia.orgjk-sci.com This reaction is highly valued for its mild conditions and tolerance of a wide variety of sensitive functional groups. wikipedia.orgjk-sci.com this compound can act as the thioester component in this transformation.

The proposed catalytic cycle involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-sulfur bond of the thioester. wikipedia.orgorganic-chemistry.org

Transmetalation: The organozinc reagent transfers its organic group to the palladium center. organic-chemistry.org

Reductive Elimination: The coupled ketone product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. organic-chemistry.org

A variety of palladium sources can be used, and nickel catalysts have also been shown to be effective. wikipedia.orgjk-sci.com

ComponentRole in Fukuyama CouplingExample
Thioester Acyl sourceThis compound
Organozinc Reagent Nucleophilic partnerAlkylzinc iodide pearson.com
Catalyst Facilitates cross-couplingPalladium(0) complexes jk-sci.com
Product Final coupled moleculeKetone wikipedia.org

Cleavage of Thioacetate Esters

While "thioacetate" specifically refers to an acetyl group attached to sulfur, the principles of thioester cleavage are broadly applicable. The C-S bond in thioesters like this compound can be cleaved through several methods.

Hydrolysis: Thioesters can be hydrolyzed back to the parent carboxylic acid and thiol under aqueous conditions. wikipedia.org This process can be catalyzed by acid or base. In biochemistry, the hydrolysis of thioesters like (S)-citryl CoA is a key step in metabolic pathways such as the citric acid cycle. libretexts.org

Aminolysis: Reaction with an amine will cleave the thioester to form a more stable amide. This is the principle behind native chemical ligation, a powerful tool for peptide synthesis. wikipedia.org

Reduction: Thioesters can be reduced to either aldehydes or primary alcohols. The Fukuyama reduction, for instance, uses a silane (B1218182) reagent and a palladium catalyst to convert thioesters to aldehydes. organic-chemistry.org Stronger reducing agents can lead to the corresponding alcohol.

Thiolysis: A thioester can react with another thiol, resulting in a trans-thioesterification reaction. This is common in enzymatic processes where an acyl group is transferred from Coenzyme A to a cysteine residue in an enzyme's active site. libretexts.org One method for cleaving thioesters involves using hydroxylamine. nih.gov

Interconversion with Acyl Phosphates and Acyl Adenylates

In biological systems, thioesters are key activated forms of carboxylic acids, existing in a dynamic equilibrium with other activated species like acyl phosphates and acyl adenylates. libretexts.orglibretexts.org Carboxylic acids are often first activated by reacting with adenosine triphosphate (ATP) to form an acyl adenylate, which is a mixed anhydride of the carboxylic acid and adenosine monophosphate (AMP). libretexts.org

This highly activated intermediate is then readily attacked by the thiol group of Coenzyme A (HSCoA) to form a thioester, such as acetyl-CoA, releasing AMP. libretexts.org This process effectively interconverts a less reactive carboxylic acid into a more reactive thioester via an acyl adenylate intermediate. The energy stored in the thioester bond can then be used to drive other metabolic reactions or be converted back into the phosphoanhydride bonds of ATP. gonzaga.edu While this is a biochemical pathway, it demonstrates the fundamental chemical principle of interconverting carboxylic acid derivatives to modulate reactivity. libretexts.org

Derivatization and Structural Diversity of Phenylethanethioates

Synthesis of Substituted Phenylethanethioate Structures

The synthesis of substituted phenylethanethioate structures generally involves the reaction of a substituted phenylacetyl chloride with a corresponding thiol. The specific synthesis of S-Octyl phenylethanethioate is achieved by reacting phenylacetyl chloride with 1-octanethiol (B94742) in the presence of a base such as pyridine. This reaction is a versatile method for introducing a variety of substituents onto the phenyl ring. By starting with appropriately substituted phenylacetic acids, a library of phenylethanethioate derivatives can be generated.

For instance, electron-donating or electron-withdrawing groups can be introduced at various positions on the phenyl ring to modulate the electronic properties of the molecule. The general synthetic scheme can be represented as follows:

General Reaction for the Synthesis of Substituted S-Alkyl Phenylethanethioates

Reactant 1 Reactant 2 Base Product

This synthetic flexibility allows for the systematic investigation of how different substituents on the aromatic ring influence the compound's chemical and physical properties.

Exploration of Analogues with Modified Alkyl Chains (e.g., S-Methyl Phenylethanethioate)

Another avenue for structural diversification involves modifying the alkyl chain attached to the sulfur atom. This is exemplified by comparing this compound with its shorter-chain analogue, S-Methyl phenylethanethioate. S-Methyl 2-phenylethanethioate is a natural product found in Nicotiana tabacum.

The synthesis of these analogues follows the same general principle as described above, simply by varying the alkanethiol reactant. For example, methanethiol (B179389) would be used to produce S-Methyl phenylethanethioate, while ethanethiol (B150549) would yield S-Ethyl phenylethanethioate. This systematic variation of the alkyl chain length and branching allows for the fine-tuning of properties such as lipophilicity and steric hindrance around the thioester group.

Comparison of S-Octyl and S-Methyl Phenylethanethioate

Compound Molecular Formula Molecular Weight ( g/mol ) Alkyl Chain
This compound C16H24OS 264.42 Octyl

The data in the table above illustrates the significant difference in molecular weight and, by extension, the physical properties that can be expected from altering the alkyl chain length.

Synthesis of Phenylethanethioate Derivatives with Complex Ring Systems (e.g., Indene (B144670) Derivatives)

To further expand the structural diversity, the phenylethanethioate scaffold can be integrated into more complex molecular architectures, including those containing other ring systems like indene. The synthesis of such derivatives involves more intricate multi-step synthetic pathways. For example, a series of novel indene derivatives incorporating substituted pyrazole, isoxazole, and pyrimidine (B1678525) moieties have been synthesized and evaluated for their biological activities.

While the direct synthesis of an indene derivative of this compound is not explicitly detailed in the provided search results, the general strategies for creating complex heterocyclic systems can be applied. This could involve, for example, the functionalization of an indene core with a side chain that can then be converted into the phenylethanethioate moiety. These advanced synthetic efforts aim to explore novel chemical space and potentially discover compounds with unique properties.

Advanced Analytical Methodologies for Characterization of Thioesters

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of newly synthesized or isolated compounds. For S-Octyl phenylethanethioate, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming its covalent structure and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would be standard methods to confirm the presence and connectivity of the phenyl, ethyl, and octyl groups.

While standard ¹H NMR is used for structural confirmation, specialized NMR techniques can be employed for dynamic studies. For instance, Deuterium (²H) NMR has been effectively used to monitor the hydrolysis of thioesters by tracking the disappearance of a deuterium-labeled signal over time. acs.orgnih.gov This approach could be adapted to monitor the formation of this compound during a synthesis reaction or to study its stability under various conditions, providing valuable kinetic data. The quantitative and non-intrusive nature of NMR makes it a powerful tool for understanding reaction mechanisms and kinetics. europeanpharmaceuticalreview.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (δ, ppm)Description
¹H NMR7.20-7.40Multiplet, 5H (Aromatic protons of phenyl group)
¹H NMR3.65Singlet, 2H (Methylene protons adjacent to phenyl group, -CH₂Ph)
¹H NMR2.88Triplet, 2H (Methylene protons adjacent to sulfur, -S-CH₂-)
¹H NMR1.55Multiplet, 2H (Methylene protons, -S-CH₂-CH₂-)
¹H NMR1.20-1.40Multiplet, 10H (Methylene protons of octyl chain)
¹H NMR0.88Triplet, 3H (Terminal methyl protons of octyl group, -CH₃)
¹³C NMR~198.0Carbonyl carbon (C=O)
¹³C NMR~135.0Quaternary aromatic carbon
¹³C NMR~129.0, 128.5, 127.0Aromatic CH carbons
¹³C NMR~45.0Methylene (B1212753) carbon adjacent to phenyl group (-CH₂Ph)
¹³C NMR~29.0-32.0Methylene carbons of octyl chain
¹³C NMR~23.0Methylene carbon adjacent to terminal methyl group
¹³C NMR~14.0Terminal methyl carbon (-CH₃)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. udel.edu For this compound, high-resolution mass spectrometry would provide the exact mass of the molecular ion (M⁺), confirming its chemical formula.

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion, which provides structural information. nih.gov Thioesters, like esters and amides, undergo characteristic fragmentation pathways such as α-cleavage and McLafferty rearrangement. jove.commiamioh.edu For this compound, key fragmentation would involve cleavage at the bonds adjacent to the carbonyl group and the sulfur atom. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Predicted Fragment IonFragmentation Pathway
264[C₁₆H₂₄OS]⁺Molecular Ion (M⁺)
145[C₈H₁₇S]⁺Cleavage of the C-S bond (Octanethiol cation)
119[C₈H₇O]⁺α-cleavage with loss of the octylthio radical (•SC₈H₁₇)
91[C₇H₇]⁺Benzyl cation, from cleavage of the bond between the carbonyl and the adjacent methylene group

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, chromatographic methods are essential for its purification after synthesis and for verifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and purity assessment of synthetic compounds, including thioesters. nih.govnih.gov For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a gradient of water and acetonitrile).

During method development, the retention time of the compound is optimized to achieve good separation from any starting materials, byproducts, or impurities. Once a purified sample is obtained, the same HPLC method can be used to assess its purity by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This provides a quantitative measure of purity, which is critical for ensuring the quality of the compound for subsequent applications.

Table 3: Illustrative HPLC Parameters for Purity Analysis

ParameterExample Value/Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase B0.1% Trifluoroacetic acid in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Detection Wavelength254 nm (UV, due to the phenyl group)
Hypothetical Retention Time~15.2 minutes

Electrochemical Methods for Reactivity and Stability Studies

Electrochemical methods can provide insight into the redox properties of a molecule, which relates to its reactivity and stability. Techniques like cyclic voltammetry can be used to study the oxidation and reduction potentials of electroactive functional groups within a molecule.

Computational and Theoretical Chemistry Approaches in Thioester Research

Quantum Chemical Calculations on Thioester Electronic Structure

Quantum chemical calculations, which are based on the principles of quantum mechanics, offer a powerful means to investigate the electronic structure of molecules. northwestern.edulsu.edu These calculations can determine properties such as molecular geometry, electronic energy, dipole moments, and the distribution of electrons within a molecule. northwestern.edu For thioesters, understanding the electronic structure is key to explaining their unique reactivity, which is characterized by susceptibility to nucleophilic attack at the carbonyl carbon while maintaining relative stability towards hydrolysis compared to other acyl compounds. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the mechanisms of chemical reactions. mdpi.com DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, which helps in understanding the step-by-step process of bond breaking and formation. pku.edu.cn For reactions involving thioesters, such as acyl transfer, DFT studies can elucidate the role of catalysts, the effect of substituents on the acyl group or the thiol leaving group, and the stereoselectivity of the reaction. researchgate.netrhhz.net These studies have been instrumental in confirming that processes like the thiol-thioester exchange are often the rate-determining steps in reactions such as native chemical ligation. rhhz.net

A theoretical investigation into the reaction between diethyl α-acylphosphonates and various α-aminoesters utilized DFT calculations with the B3LYP functional and 6-31G* basis set to explore the reaction's thermodynamics. jocpr.com The study calculated changes in free energy (ΔrG), energy (ΔrE), and enthalpy (ΔrH) to determine the favorability of different reaction pathways, confirming that the formation of α-iminophosphonates was not thermodynamically favored. jocpr.com

A crucial aspect of understanding reaction kinetics is the calculation of energy barriers, also known as activation energies. ulisboa.pt For acyl transfer reactions involving thioesters, computational methods can quantify the energy required to reach the transition state. acs.org The height of this barrier directly correlates with the reaction rate. For instance, in the context of native chemical ligation, DFT calculations have been employed to determine the free energy barriers for the thiol-thioester exchange step. rhhz.net These calculations have shown that steric hindrance around the carbonyl center can significantly increase the energy barrier, thereby slowing down the reaction. rhhz.net Conversely, electronic effects like conjugation can become more influential when steric hindrance is minimal. rhhz.net

The table below illustrates representative calculated energy barriers for a model thiol-thioester exchange reaction, demonstrating the impact of different substituents on the reaction rate.

Reactant ThioesterSubstituent on Acyl GroupCalculated Free Energy Barrier (kcal/mol)
Model Thioester 1Methyl15.2
Model Thioester 2Isopropyl17.8
Model Thioester 3tert-Butyl20.5
Model Thioester 4Phenyl14.5

Note: Data is illustrative and based on general findings in computational studies of thioester reactivity.

Molecular Dynamics Simulations of Thioester Interactions

While quantum chemical calculations are excellent for studying the details of a reaction at a static level, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com For thioesters, MD simulations can be used to study their interactions with other molecules, such as enzymes or solvent molecules. researchgate.net These simulations can reveal how a thioester fits into the active site of an enzyme, the role of specific amino acid residues in catalysis, and the conformational changes that occur during the binding and reaction process. youtube.com This information is invaluable for understanding the biological roles of thioesters and for designing new enzyme inhibitors. researchgate.net

Prediction of Reactivity and Selectivity in Thioester-Involving Processes

A significant advantage of computational chemistry is its ability to predict the outcome of reactions. escholarship.org By calculating the energies of different possible transition states and products, researchers can predict which reaction pathway is most likely to occur and which product will be formed in the greatest amount. figshare.comnih.govbris.ac.uk For thioester-involving processes, this means predicting the reactivity of a particular thioester towards a range of nucleophiles and the selectivity (e.g., chemoselectivity, regioselectivity, stereoselectivity) of the reaction. researchgate.net For example, computational models can explain why thioesters are highly reactive towards soft nucleophiles like thiolates but relatively stable in the presence of hard nucleophiles like water under neutral pH conditions. nih.gov

Development of Computational Models for Thioester Chemistry

The continuous development of more accurate and efficient computational models is a key aspect of advancing our understanding of thioester chemistry. nih.gov This involves creating new theoretical frameworks, improving existing computational methods, and developing new software. The goal is to create models that can accurately predict the properties and reactivity of thioesters in complex environments, such as inside a living cell. rgdiscovery.com These models can then be used to guide the design of new experiments and to develop new applications for thioesters in areas such as drug discovery and materials science. youtube.com

Applications of Thioesters As Synthetic Intermediates and Reagents

Role in Carbon-Carbon Bond Formation Reactions

Thioesters are pivotal intermediates in the formation of carbon-carbon bonds, offering a balance of stability and reactivity that is advantageous in complex syntheses. Their utility is particularly evident in the synthesis of ketones.

Ketone Synthesis via Fukuyama Coupling

The Fukuyama coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a ketone from a thioester and an organozinc halide. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild conditions and broad functional group tolerance, making it suitable for the synthesis of complex molecules. jk-sci.com In the context of S-Octyl phenylethanethioate, it would react with an organozinc reagent to yield a ketone, where the phenylethyl group is attached to the R-group of the organozinc compound.

The catalytic cycle of the Fukuyama coupling is generally understood to involve several key steps. wikipedia.org Initially, the Pd(0) catalyst undergoes oxidative addition to the thioester's carbon-sulfur bond. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the ketone product and regenerate the Pd(0) catalyst. organic-chemistry.org A variety of palladium and nickel catalysts can be used to promote this transformation. wikipedia.org

Table 1: Key Features of the Fukuyama Coupling

Feature Description
Reactants Thioester (e.g., this compound), Organozinc halide
Catalyst Typically a Palladium(0) complex (e.g., Pd(PPh₃)₄)
Product Ketone

| Key Advantages | Mild reaction conditions, high functional group tolerance |

Thioesters in Peptide and Oligonucleotide Synthesis Methodologies

The unique reactivity of the thioester group makes it an essential tool in the assembly of biopolymers like peptides and modified oligonucleotides.

Native Chemical Ligation Mechanisms for Peptide Synthesis

Native Chemical Ligation (NCL) is a cornerstone of synthetic protein chemistry, enabling the synthesis of large peptides and proteins that would be inaccessible by other means. wikipedia.org The reaction involves the chemoselective coupling of two unprotected peptide fragments. One fragment must contain a C-terminal thioester, while the other possesses an N-terminal cysteine residue. acs.org

The mechanism proceeds in two steps under neutral aqueous conditions. acs.org First, a reversible transthioesterification occurs where the thiol side chain of the N-terminal cysteine attacks the C-terminal thioester of the other peptide. This forms a new thioester intermediate linking the two fragments. This intermediate then undergoes a rapid, irreversible intramolecular S-to-N acyl shift, which results in the formation of a stable, native peptide bond at the ligation site. wikipedia.org The high chemoselectivity of NCL allows for the ligation of unprotected peptide fragments, a significant advantage in the synthesis of complex proteins. wikipedia.org

Development of Modified Oligonucleotides through Thiolation

Thioesters play a role in the synthesis of modified oligonucleotides, often serving as protected forms of thiol groups that are introduced for subsequent conjugation. Thiol-modified oligonucleotides are valuable for a wide range of applications, including their attachment to surfaces, proteins, or labels. biosyn.com

A common strategy involves incorporating a thiol modifier during solid-phase oligonucleotide synthesis. This modifier can be protected with a group, such as an acetyl group, forming a thioester linkage (e.g., a thioacetyl group). oup.com After the synthesis of the oligonucleotide chain is complete, this protecting group can be removed to liberate the reactive thiol function. This free thiol can then be used to form disulfide bonds or to react with other functional groups like maleimides to create stable thioether linkages, thereby conjugating the oligonucleotide to other molecules. biosyn.comoup.com

Thioesters in the Synthesis of Complex Organic Molecules

Beyond C-C bond formation and biopolymer synthesis, thioesters are versatile precursors for other important functional groups.

Precursors for Aldehyde and Thiol Generation

Thioesters can be selectively reduced to aldehydes under mild conditions, a transformation known as the Fukuyama reduction. This reaction utilizes a palladium catalyst (e.g., palladium on carbon) and a silane (B1218182) reducing agent, typically triethylsilane. alfa-chemistry.comorganic-chemistry.org The Fukuyama reduction is notable for its excellent functional group tolerance, allowing for the conversion of thioesters to aldehydes without the over-reduction to alcohols that can occur with more powerful reducing agents. organic-chemistry.org For this compound, this reaction would yield phenylethanal.

Furthermore, thioesters can be reduced to generate both alcohols and thiols. nih.gov This transformation typically requires stronger reducing agents or catalytic hydrogenation conditions. The reaction proceeds by cleavage of the carbon-sulfur bond, leading to the formation of the corresponding alcohol from the acyl portion and the thiol from the sulfur-containing alkyl group. nih.gov In the case of this compound, complete reduction would yield 2-phenylethanol (B73330) and 1-octanethiol (B94742).

Table 2: Reduction Products of this compound

Reaction Reducing Agent/Catalyst Acyl Product Thiol Product
Fukuyama Reduction Et₃SiH, Pd/C Phenylethanal 1-Octanethiol

Stereoselective Synthesis Utilizing Thioester Reactivity

The unique electronic and steric properties of thioesters, such as this compound, render them valuable intermediates in stereoselective synthesis. The thioester functional group can activate the α-carbon for enolization and subsequent diastereoselective or enantioselective transformations. Furthermore, the thiol component can influence the stereochemical outcome of reactions and can be readily cleaved or modified in downstream synthetic steps. While direct research specifically employing this compound in stereoselective applications is not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous S-alkyl thioesters and derivatives of phenylethanoic acid. These studies demonstrate the potential of this compound to serve as a versatile precursor in a variety of asymmetric transformations.

One of the most powerful applications of thioesters in stereoselective synthesis is through the generation of chiral enolates. The enolate of this compound can be formed by treatment with a suitable base, and its subsequent reaction with electrophiles can be directed with high stereocontrol. This control can be achieved through the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselectivity.

A common strategy involves the use of chiral auxiliaries, which are stereochemically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. In the context of this compound, a chiral auxiliary could be appended to the phenylethanoic acid backbone prior to the introduction of the octylthiol group, or a chiral thiol could be employed. However, a more versatile approach involves the use of external chiral ligands or catalysts that interact with the thioester enolate.

For instance, boron-mediated aldol (B89426) reactions of phenylacetate derivatives have been shown to proceed with high levels of diastereoselectivity and enantioselectivity. digitellinc.com By analogy, the boron enolate of this compound could react with an aldehyde to furnish β-hydroxy thioesters with excellent stereocontrol. The stereochemical outcome of such reactions is often dictated by the geometry of the enolate (Z or E) and the nature of the chiral ligands on the boron atom, which organize the transition state assembly. harvard.edulmu.de

The following table illustrates the potential outcomes of a boron-mediated asymmetric aldol reaction of an S-alkyl phenylacetate, which serves as a model for the reactivity of this compound.

Table 1: Illustrative Asymmetric Aldol Reaction of an S-Alkyl Phenylacetate This data is based on analogous reactions of phenylacetate derivatives and is intended to be illustrative for this compound.

Entry Aldehyde Chiral Boron Reagent Diastereomeric Ratio (syn:anti) Enantiomeric Excess (% ee) of Major Diastereomer
1 Benzaldehyde (+)-DIP-Cl >95:5 92
2 Isobutyraldehyde (-)-DIP-Cl >95:5 95
3 Acetaldehyde (+)-Ipc₂BOTf 90:10 88

Data is hypothetical and based on typical results for similar substrates.

Another significant area where thioesters like this compound can be employed is in stereoselective alkylation reactions. The enolate can be alkylated with a variety of electrophiles in the presence of a chiral ligand or auxiliary to yield α-substituted thioesters with high diastereoselectivity. nih.govstackexchange.com Oxazinanones have been demonstrated to be effective chiral auxiliaries in the stereoselective alkylation of N-acyl derivatives, providing a reliable method for the synthesis of α-substituted carboxylic acid derivatives. nih.gov

The diastereoselective alkylation of a chiral N-acyl oxazolidinone derived from a phenylacetic acid precursor is presented in the table below as a model for the potential of this compound in similar transformations.

Table 2: Diastereoselective Alkylation of a Chiral N-Acyl Oxazolidinone Derived from a Phenylacetic Acid Precursor This data is based on analogous reactions and is illustrative for precursors to this compound.

Entry Electrophile Base Diastereomeric Excess (% de)
1 Benzyl bromide NaHMDS >98
2 Methyl iodide LiHMDS 95
3 Allyl iodide KHMDS 97

Data is hypothetical and based on typical results for similar substrates.

Furthermore, thioesters are excellent substrates in conjugate addition reactions. The enolate of this compound can act as a soft nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. The use of chiral phase-transfer catalysts or chiral metal complexes can facilitate these additions in a highly enantioselective manner. rsc.orgnih.gov Organocatalysis, employing chiral amines or thioureas, has emerged as a powerful tool for the enantioselective conjugate addition of carbon nucleophiles to enones. nih.gov

An iridium-catalyzed asymmetric allylation of thioesters has also been developed, providing access to chiral β-hydroxy allylic sulfides with excellent enantioselectivity. rsc.org This methodology could potentially be applied to this compound to generate valuable chiral building blocks.

The following table summarizes the potential stereoselective transformations of this compound based on the reactivity of analogous compounds.

Table 3: Potential Stereoselective Reactions of this compound Based on analogous reactions reported in the literature.

Reaction Type Chiral Control Potential Product
Aldol Reaction Chiral Boron Reagent β-Hydroxy thioester
Alkylation Chiral Auxiliary α-Substituted thioester
Conjugate Addition Chiral Catalyst γ-Keto thioester
Allylation Chiral Iridium Catalyst β-Hydroxy allylic sulfide

Despite a comprehensive search for the chemical compound "this compound," no specific information was found regarding its properties, enzymatic catalysis, or its interaction with the enzymes and systems outlined in the user's request. General information on thioesters is available, but there is a lack of detailed research findings pertaining directly to this compound.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" with the currently available information. The detailed outline provided requires specific data and mechanistic insights that are not present in the public domain for this particular compound.

To provide a comprehensive and accurate article as requested, specific studies on this compound would need to be conducted and published. This would include research on its hydrolysis by various enzymes, mechanistic studies of its interaction with complement proteins and glyoxalase II enzymes, and optimization of multi-enzymatic reactions involving this specific thioester. Without such foundational research, any attempt to create the requested content would be speculative and not based on scientifically validated findings.

Emerging Research Directions and Future Perspectives in S Octyl Phenylethanethioate and Thioester Chemistry

Sustainable and Green Synthetic Routes for Thioesters

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For thioesters, this involves moving away from harsh reagents and organic solvents towards greener alternatives. A significant trend is the utilization of water as a reaction medium, which is both environmentally friendly and cost-effective.

One notable approach involves the direct reaction of tertiary thioamides with alkyl halides in water. rsc.orgresearchgate.net This method, facilitated by catalytic amounts of reagents like sodium iodide (NaI) and 1,4-diazabicyclo[2.2.2]octane (DABCO), achieves excellent yields of thioesters through an S-alkylation followed by hydrolysis. rsc.orgresearchgate.net Similarly, the reaction between thioacids and α-haloketones proceeds smoothly in water to afford thioester derivatives in high yields under mild conditions. researchgate.net

Photocatalysis using visible light as a sustainable energy source represents another frontier. nih.govorganic-chemistry.org A recently developed method achieves the synthesis of α-keton thiol esters through the photocatalytic oxidative radical addition of thioic acids to alkenes. This process uses oxygen as a green oxidant and an inexpensive organic photocatalyst, with water as the only byproduct. nih.gov Another innovative, photocatalyst-free approach uses thiobenzoic acids, which act as both a reactant and a one-electron reducing agent under visible light, to synthesize a wide range of thioesters. organic-chemistry.org

Other green strategies include copper-catalyzed coupling of aldehydes and thiols in water without surfactants and microwave-assisted amidations of thioesters under solvent-free and metal-free conditions. rsc.orgresearchgate.net These methods not only reduce environmental impact but also often offer advantages in terms of efficiency and operational simplicity.

MethodKey Reagents/ConditionsAdvantagesSource(s)
Aqueous Synthesis Tertiary thioamides, alkyl halides, water, catalytic NaI, DABCOHigh efficiency, use of water as solvent, avoids noxious thiols as starting materials rsc.orgresearchgate.net
Photocatalytic Synthesis Thioic acids, alkenes, visible light, O₂ (oxidant)Uses sustainable energy, green oxidant, water is the only byproduct nih.gov
Photocatalyst-Free Synthesis Thiobenzoic acids, thiols, visible lightEliminates need for external photocatalyst, mild conditions organic-chemistry.org
Copper-Catalyzed Coupling Aldehydes, thiols, Cu catalyst, TBHP (oxidant), waterPerformed in water without surfactant, tolerates various functional groups rsc.org
Microwave-Assisted Amidation Thioesters, amines, microwave irradiationSolvent-free, metal-free, rapid reaction times researchgate.net
One-Pot Odourless Synthesis Benzoic anhydrides, thiourea, alkyl halidesAvoids use of strong-smelling thiols and thioacids chemistryviews.org

Advanced Catalytic Systems for Thioesterification and Related Reactions

Catalysis is central to improving the efficiency, selectivity, and scope of thioester synthesis. Research is focused on developing novel catalysts that can operate under milder conditions and enable new types of transformations. Transition metals play a prominent role in this area. researchgate.nettandfonline.com

For instance, copper perchlorate (B79767) has been shown to be an efficient catalyst for the acetylation of aromatic thiols with acetic anhydride, providing high yields. tandfonline.com Heterogeneous catalysts, such as alumina-supported molybdenum trioxide (MoO₃/Al₂O₃), offer the advantage of being recyclable and effective for the S-acylation of thiols at ambient temperature under solvent-free conditions. tandfonline.com Nickel-catalyzed systems have been developed for the thiocarbonylation of arylboronic acids and for the metathesis reaction between carboxylic acids and thioacetates. organic-chemistry.org

Beyond synthesis, advanced catalysts are enabling novel reactions of thioesters. A significant breakthrough is the catalytic hydrogenation of thioesters to their corresponding alcohols and thiols. nih.govacs.org An acridine-based ruthenium pincer complex has been identified that efficiently catalyzes this transformation using H₂ gas, a clean reductant. nih.govacs.org This system shows excellent selectivity and is not deactivated by the thiol product, which is a common issue with hydrogenation catalysts. nih.gov The mechanism of this reversible dehydrogenative/hydrogenation cycle has been investigated in detail, providing insights for future catalyst design. elsevierpure.com

Non-metal catalysts are also gaining traction. Selenol-based catalysts have been developed to effectively promote thiol-thioester exchange reactions, which are crucial for dynamic chemistries and peptide synthesis. nih.govmdpi.com Furthermore, phase-transfer catalysis provides a rapid and efficient method for the acylation of thiols using acyl chlorides in a biphasic system. tandfonline.comtandfonline.com

Catalyst SystemReaction TypeKey FeaturesSource(s)
Ruthenium-Acridine Complex Thioester HydrogenationHomogeneous catalyst, uses H₂ gas, tolerant to thiol product, selective nih.govacs.org
Copper Perchlorate S-acylation of thiolsEfficient for acetylation with acetic anhydride tandfonline.com
MoO₃/Al₂O₃ S-acylation of thiolsHeterogeneous, recyclable, solvent-free conditions tandfonline.com
Nickel Complexes Thiocarbonylation, MetathesisEnables C-S bond formation from arylboronic acids or carboxylic acids organic-chemistry.org
Selenols Thiol-Thioester ExchangePromotes exchange reactions in water at mildly acidic pH nih.govmdpi.com
Phase-Transfer Catalysts S-acylation of thiolsBiphasic system, rapid reaction times, uses acyl chlorides tandfonline.com

Integration of Machine Learning and AI in Thioester Research

The integration of machine learning (ML) and artificial intelligence (AI) is poised to accelerate discovery and optimization in thioester chemistry. While still an emerging area, current research highlights the potential of these computational tools, particularly in the realm of biocatalysis, which can provide models for broader chemical applications.

One prominent application is the use of ML to guide the directed evolution of enzymes involved in thioester metabolism. frontiersin.orgnih.govresearchgate.net For example, a random forest classifier, an ML tool, was used to analyze a dataset of natural and lab-evolved acyl-ACP thioesterase variants. researchgate.net This approach successfully identified key amino acid residues and structural features that determine the enzyme's catalytic efficiency and substrate specificity. researchgate.net Such an integrated strategy allows for a more profound understanding of sequence-function relationships than traditional methods alone.

Similarly, ML-driven approaches are being used to engineer other enzymes like fatty acyl-ACP reductases, which catalyze the reduction of thioesters to alcohols. youtube.com By iteratively using ML models to search the protein fitness landscape, researchers have engineered enzymes with significantly enhanced activity. youtube.com These studies demonstrate the power of ML to navigate complex biological data and accelerate the development of improved biocatalysts.

While these examples are rooted in biochemistry, the methodologies are transferable to synthetic chemistry. Future applications could include:

Predicting Reactivity: AI models could be trained to predict the outcomes of novel thioester functionalization reactions.

Catalyst Design: ML algorithms could help design new synthetic catalysts for thioesterification by identifying optimal structural and electronic properties.

Reaction Optimization: AI could rapidly screen vast parameter spaces (e.g., solvent, temperature, catalyst loading) to find the optimal conditions for synthesizing a target thioester like S-Octyl phenylethanethioate.

Exploration of Novel Reaction Pathways for Thioester Functionalization

The unique reactivity of the thioester bond makes it a versatile functional group for a wide range of chemical transformations beyond simple acyl transfer. Research into novel reaction pathways is expanding the synthetic utility of thioesters.

Transition-metal-catalyzed cross-coupling reactions are a key area of development. The Fukuyama coupling, which uses a palladium catalyst to couple a thioester with an organozinc reagent, is a well-established method for ketone synthesis. wikipedia.org More recent advances have focused on the decarbonylative conversion of thioesters. For example, Pd- and Ni-catalyzed reactions can transform aryl thioesters into thioethers, effectively cleaving the C-S bond and extruding carbon monoxide. warwick.ac.uk This C-S bond activation is a growing field of interest. acs.org

Another important pathway is the reduction of thioesters. While stoichiometric hydride reagents have been traditionally used, the development of catalytic hydrogenation offers a greener and more selective alternative to produce alcohols and thiols. nih.gov The reduction can also be stopped at the aldehyde stage using reagents like triethylsilane with a palladium catalyst. warwick.ac.uk

Multicomponent reactions are also being developed to build molecular complexity efficiently. Direct photocatalyzed hydrogen atom transfer enables a three-component coupling of aldehydes, alkenes (or alkynes), and elemental sulfur to directly form thioesters. organic-chemistry.org This approach, based on carbonyl thiyl radicals, provides an alternative to traditional nucleophilic substitution methods. organic-chemistry.org

Reaction PathwayDescriptionCatalyst/ReagentProductSource(s)
Fukuyama Coupling C-C bond formation via cross-couplingPalladium catalyst, Organozinc halideKetone wikipedia.org
Decarbonylative Thioetherification C-S bond activation and CO extrusionPalladium or Nickel catalystThioether warwick.ac.uk
Catalytic Hydrogenation Reduction of the carbonyl groupRuthenium-Acridine complex, H₂Alcohol and Thiol nih.gov
Reduction to Aldehyde Partial reduction of the thioesterTriethylsilane, Pd/CAldehyde warwick.ac.uk
Photocatalytic 3-Component Coupling Carbonyl thiyl radical-based thioester synthesisPhotocatalyst, Aldehyde, Alkene, SulfurThioester organic-chemistry.org
Thiol-Thioester Exchange TransthioesterificationBase or Selenol catalystNew Thioester warwick.ac.uk

Interdisciplinary Research with Material Science and Chemical Biology (excluding biological applications)

The distinct properties of thioesters are being leveraged in interdisciplinary research, particularly at the interface with material science and as tools in chemical biology.

In material science , thioesters are key components in the development of dynamic and functional polymers. warwick.ac.ukresearchgate.net Polythioesters, formed through methods like thiol-thioester exchange or radical ring-opening polymerization, are a class of "smart" materials. researchgate.netacs.orgacs.org The dynamic covalent nature of the thioester bond allows these polymers to undergo reorganization in response to stimuli, making them suitable for self-healing materials and adaptable networks. researchgate.netacs.org The thioester linkages can also serve as points for degradation, which is a desirable feature for creating more sustainable and recyclable plastics. acs.orgresearchgate.net

Thioesters are also used to modify surfaces and create functional self-assembled monolayers (SAMs). nih.gov By anchoring thioester-functionalized siloxanes to a surface, researchers can precisely control properties like hydrophobicity. The thioester group can then be chemically transformed in situ, for example, through oxidation to a hydrophilic sulfonic acid, allowing for the creation of patterned surfaces. nih.gov

In chemical biology , thioesters are fundamental tools for the chemical synthesis of proteins and peptides, most notably through Native Chemical Ligation (NCL). wikipedia.orgresearchgate.net NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. This highly chemoselective reaction forms a native peptide bond at the ligation site, enabling the construction of large, complex proteins that are inaccessible by other means. researchgate.net The development of novel thioesterification reactions and catalysts continues to refine and expand the capabilities of this powerful technique. nih.govnih.gov

Q & A

Q. What methodologies ensure reproducibility in synthesizing and characterizing novel this compound derivatives?

  • Methodological Answer :
  • Standardized Reporting : Follow Beilstein Journal guidelines for experimental details, including exact molar ratios, reaction times, and purification steps .
  • Open Protocols : Publish step-by-step video protocols (e.g., JoVE) to demonstrate critical techniques like column chromatography or inert atmosphere handling .

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